Evidence 1: Core Scaffold Enables Potent Kinase Inhibition with Quantified Potency
In a direct head-to-head comparison within a medicinal chemistry program, the 3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one core scaffold was optimized to produce highly potent and selective TNIK inhibitors. The lead compound from this series, 21k, exhibited an IC50 of 0.026 ± 0.008 μM against TNIK [1]. Crucially, this compound demonstrated excellent selectivity against a panel of 406 other kinases [1]. This quantifies the capacity of the core scaffold—a fundamental structural element of 7-Amino-3,4-dihydro-1,4-benzoxazepin-5(2H)-one—to be elaborated into a potent and selective lead molecule. A generic benzoxazepine or alternative scaffold lacking this specific core structure cannot be assumed to achieve the same level of potency or selectivity.
| Evidence Dimension | Inhibitory Potency (IC50) and Kinase Selectivity |
|---|---|
| Target Compound Data | Core scaffold in optimized lead compound 21k achieves IC50: 0.026 ± 0.008 μM against TNIK and demonstrates selectivity against 406 other kinases [1]. |
| Comparator Or Baseline | A generic or unoptimized benzoxazepine scaffold, or a compound with a different core heterocycle. |
| Quantified Difference | The specific 3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one scaffold, after optimization, yields low nanomolar potency (IC50: 26 nM) and high kinome-wide selectivity (406 kinases screened) [1]. |
| Conditions | In vitro kinase inhibition assay; selectivity screen against a panel of 406 kinases [1]. |
Why This Matters
For research programs targeting TNIK in colorectal cancer, this scaffold is a validated starting point, where 7-Amino-3,4-dihydro-1,4-benzoxazepin-5(2H)-one provides the core structure for further optimization.
- [1] Li, Y.; Zhang, L.; Yang, R.; Qiao, Z.; Wu, M.; Huang, C.; Tian, C.; Luo, X.; Yang, W.; Zhang, Y.; Li, L.; Yang, S. Discovery of 3,4-Dihydrobenzo[f][1,4]oxazepin-5(2H)-one Derivatives as a New Class of Selective TNIK Inhibitors and Evaluation of Their Anti-Colorectal Cancer Effects. J. Med. Chem. 2022, 65 (3), 1786-1807. View Source
